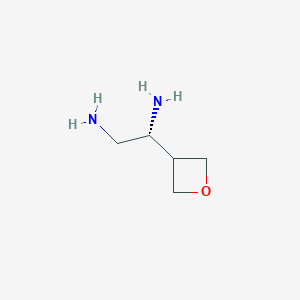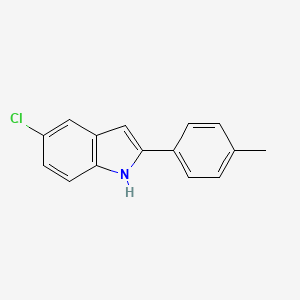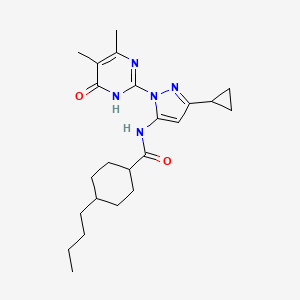
(1R)-1-(Oxetan-3-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(Oxetan-3-yl)ethane-1,2-diamine, also known as OED, is a chiral diamine that has been widely used as a building block in the synthesis of various chiral compounds. The unique structure of OED containing a cyclic ether and a chiral center makes it an attractive target for synthetic chemists.
Mécanisme D'action
The mechanism of action of (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine is not well understood. However, it is believed that (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine acts as a chiral auxiliary in the synthesis of chiral compounds. The chiral center of (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine can induce chirality in the products, which can be used to control the stereochemistry of the reaction.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine. However, it has been reported that (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine is non-toxic and has low acute toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine as a chiral building block include its high chiral purity, ease of synthesis, and versatility in various synthetic applications. The limitations of using (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine include its relatively low yield and the need for careful handling due to its sensitivity to moisture and air.
Orientations Futures
There are several future directions for the research on (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine. One direction could be the development of more efficient and practical methods for the synthesis of (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine. Another direction could be the exploration of new synthetic applications of (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine in the synthesis of chiral compounds. Furthermore, the potential biomedical applications of (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine, such as drug delivery and gene therapy, could also be explored in future research.
Méthodes De Synthèse
The synthesis of (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine can be achieved through a few different methods. One of the most common methods is the reduction of 3-oxetanone with L-selectride in THF at -78°C. Another method involves the reaction of 3-bromo-1-propanol with methylamine in the presence of a base, followed by the reduction of the resulting imine with sodium borohydride. The yield of (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine from these methods is typically around 50-60%.
Applications De Recherche Scientifique
(1R)-1-(Oxetan-3-yl)ethane-1,2-diamine has been widely used as a chiral building block in the synthesis of various chiral compounds. For example, (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine can be used to synthesize chiral cyclic amines, which are important intermediates in the synthesis of chiral drugs. (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine can also be used to synthesize chiral amino alcohols, which are important building blocks in the synthesis of chiral ligands for asymmetric catalysis. In addition, (1R)-1-(Oxetan-3-yl)ethane-1,2-diamine can be used to synthesize chiral polyamines, which have potential applications in drug delivery and gene therapy.
Propriétés
IUPAC Name |
(1R)-1-(oxetan-3-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-1-5(7)4-2-8-3-4/h4-5H,1-3,6-7H2/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDRJBCPSCEADJ-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C(CN)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CO1)[C@H](CN)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(Oxetan-3-yl)ethane-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2739092.png)


![1-[Amino(4-methylpiperazin-1-yl)methylidene]guanidine dihydrochloride](/img/structure/B2739097.png)

![2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2739100.png)




![3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2739107.png)